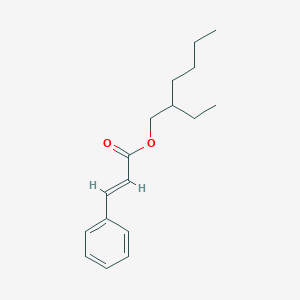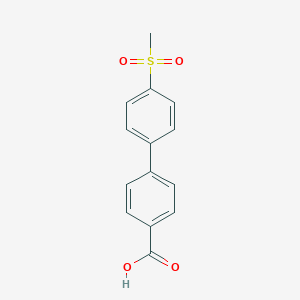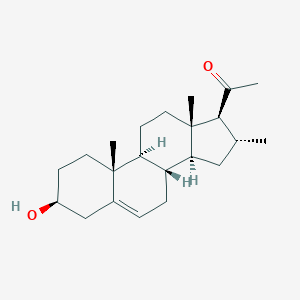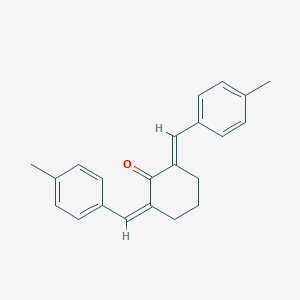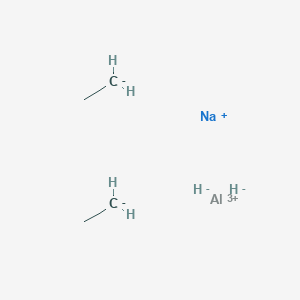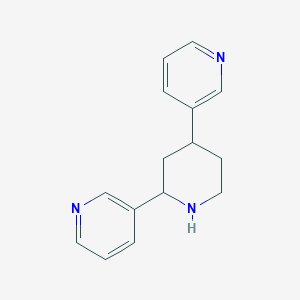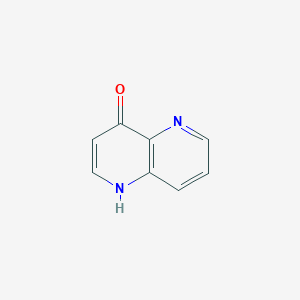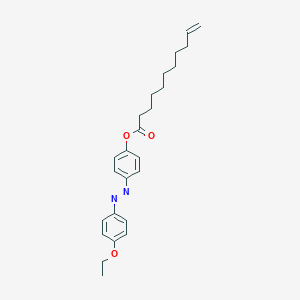
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester, also known as EUPA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a yellowish powder that is soluble in organic solvents and is commonly synthesized through the diazotization of 4-ethoxyaniline followed by esterification with 10-undecenoic acid.
Mécanisme D'action
The mechanism of action of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester-based materials in organic electronics is based on the ability of the azo group to undergo reversible reduction and oxidation reactions, which results in changes in the electronic properties of the material. This property makes 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester-based materials suitable for use in electronic devices that require high stability and low power consumption.
Biochemical and Physiological Effects:
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has also been found to have potential biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, which makes it a potential candidate for the development of new antimicrobial agents. 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has also been found to have anti-inflammatory properties, which may have applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is its versatility, which makes it suitable for use in a wide range of scientific research applications. However, 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is also known to be sensitive to light and air, which may limit its use in certain experiments. The synthesis of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is also relatively complex and requires several steps, which may limit its availability and increase the cost of production.
Orientations Futures
There are several future directions for research on 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester. One potential direction is the development of new 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester-based materials with improved electronic properties for use in organic electronics. Another direction is the investigation of the potential biochemical and physiological effects of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester, which may lead to the development of new antimicrobial and anti-inflammatory agents. Finally, the development of new synthesis methods for 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester may lead to the production of more cost-effective and readily available materials for use in scientific research.
Méthodes De Synthèse
The synthesis of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester involves several steps starting with the diazotization of 4-ethoxyaniline using sodium nitrite and hydrochloric acid. The diazonium salt formed is then coupled with 4-aminobenzoic acid to form the azo compound. Finally, esterification of the azo compound with 10-undecenoic acid is carried out using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The purity and yield of 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of organic electronics, where it has been used as a building block for the synthesis of functional materials with unique electronic properties. 10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester-based materials have been used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
Propriétés
Numéro CAS |
16494-27-2 |
|---|---|
Nom du produit |
10-Undecenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester |
Formule moléculaire |
C25H32N2O3 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] undec-10-enoate |
InChI |
InChI=1S/C25H32N2O3/c1-3-5-6-7-8-9-10-11-12-25(28)30-24-19-15-22(16-20-24)27-26-21-13-17-23(18-14-21)29-4-2/h3,13-20H,1,4-12H2,2H3 |
Clé InChI |
RRJWBVYCQCURLH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCCCCCCC=C |
SMILES canonique |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCCCCCCC=C |
Autres numéros CAS |
16494-27-2 |
Synonymes |
10-Undecenoic acid 4-[(4-ethoxyphenyl)azo]phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





